1-Azaspiro[3.3]heptan-6-ol hydrochloride
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Overview
Description
1-Azaspiro[3.3]heptan-6-ol hydrochloride is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which consists of two fused rings sharing a single carbon atom. The presence of the azaspiro scaffold imparts unique chemical and biological properties, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-azaspiro[3.3]heptan-6-ol hydrochloride typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S NCO), resulting in the formation of spirocyclic β-lactams. The β-lactam ring is then reduced using alane (AlH3) to yield 1-azaspiro[3.3]heptane .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through scalable and modular approaches. For instance, the reduction of the β-lactam intermediate with alane can be performed on a multi-gram scale, ensuring high overall yields .
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[3.3]heptan-6-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions, such as the reduction of the β-lactam ring with alane, are crucial in its synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Alane (AlH3) is a key reducing agent used in the synthesis of this compound.
Substitution: Reagents such as lithium diisopropylamide (LDA) and methyl iodide (Me-I) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogues with different functional groups .
Scientific Research Applications
1-Azaspiro[3.3]heptan-6-ol hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-azaspiro[3.3]heptan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. For example, when incorporated into anesthetic drugs, it interacts with sodium channels, leading to the inhibition of nerve signal transmission and resulting in anesthesia .
Comparison with Similar Compounds
2-Azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but different biological activities.
Piperidine: A widely used scaffold in medicinal chemistry, often replaced by 1-azaspiro[3.3]heptane to improve drug properties.
2-Oxa-6-azaspiro[3.3]heptane: A related compound with an oxygen atom in the spirocyclic ring, used in similar applications.
Uniqueness: 1-Azaspiro[3.3]heptan-6-ol hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to serve as a bioisostere of piperidine makes it a valuable tool in drug design and development, offering advantages such as increased lipophilicity and metabolic stability .
Properties
Molecular Formula |
C6H12ClNO |
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Molecular Weight |
149.62 g/mol |
IUPAC Name |
1-azaspiro[3.3]heptan-6-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-5-3-6(4-5)1-2-7-6;/h5,7-8H,1-4H2;1H |
InChI Key |
FXUWPXJDIOMIOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CC(C2)O.Cl |
Origin of Product |
United States |
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